Enhanced Lipophilicity vs. Linear C8 and C7 Gem-Dimethyl Analogs Drives Membrane Partitioning
3,3-Dimethylhexanoic acid exhibits an ACD/LogP of 2.54, representing a significant increase in lipophilicity compared to both its linear C8 analog (octanoic acid, LogP ~1.9) and its shorter gem-dimethyl homolog, 3,3-dimethylpentanoic acid (LogP ~2.0) . This difference of >0.5 LogP units translates to an approximate 3.2-fold higher octanol-water partition coefficient, directly impacting membrane permeability and passive diffusion kinetics in biological systems .
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 2.54 |
| Comparator Or Baseline | Octanoic acid: LogP ≈ 1.9; 3,3-dimethylpentanoic acid: LogP ≈ 2.0 (estimated) |
| Quantified Difference | Target LogP is 0.54–0.64 units higher than comparators |
| Conditions | ACD/Labs Percepta Platform prediction (v14.00) |
Why This Matters
For applications requiring enhanced membrane permeability or specific partitioning into hydrophobic compartments (e.g., CNS penetration, formulation excipients), the elevated LogP of 3,3-dimethylhexanoic acid provides a quantifiable advantage over the shorter gem-dimethyl analog and the linear C8 acid.
